Samarium(II) iodide

Descripción general

Descripción

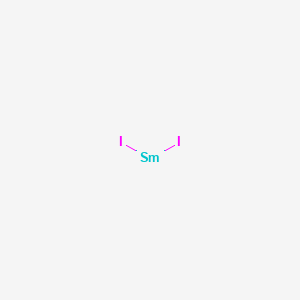

Samarium(II) iodide is an inorganic compound with the formula SmI₂. It is a green solid that forms a dark blue solution in tetrahydrofuran (THF).

Métodos De Preparación

Samarium(II) iodide can be prepared through several synthetic routes:

From Samarium Metal and Diiodomethane or 1,2-Diiodoethane: This method involves reacting samarium metal with diiodomethane or 1,2-diiodoethane to produce samarium diiodide in nearly quantitative yields.

High-Temperature Decomposition of Samarium(III) Iodide: Solid, solvent-free samarium diiodide can be formed by the high-temperature decomposition of samarium(III) iodide.

For industrial production, samarium diiodide is typically generated and utilized in situ, although THF solutions of samarium diiodide are commercially available .

Análisis De Reacciones Químicas

Samarium(II) iodide undergoes various types of reactions, primarily due to its strong reducing properties:

Reduction Reactions: It is a powerful reducing agent that can reduce water to hydrogen.

Carbon-Carbon Bond Formation: This compound is used in Barbier reactions, similar to Grignard reactions, to form tertiary alcohols from ketones and alkyl iodides.

Intramolecular Reductive Coupling: It catalyzes the intramolecular reductive coupling of ketyl radicals with unsaturated compounds like alkenes, alkynes, and nitriles, producing functionalized carbocycles.

Common reagents and conditions include the use of samarium diiodide in THF, often in the presence of catalytic nickel(II) iodide .

Aplicaciones Científicas De Investigación

Total Synthesis of Natural Products

Samarium(II) iodide has been extensively utilized in the total synthesis of complex natural products due to its ability to facilitate challenging transformations:

- Cascade Reactions : SmI-mediated cascade reactions allow for the construction of polycyclic structures and multiple stereocenters from simple precursors. This method has been successfully applied in synthesizing various natural products .

- Example Case Study : In one study, SmI was used to promote a Barbier cyclization leading to the synthesis of phorbol derivatives with yields improved through the addition of catalytic nickel iodide .

Reductive Coupling Reactions

The compound is instrumental in reductive coupling reactions that generate carbon-carbon bonds:

- Nitrogen Heterocycles : Recent advancements have highlighted its role in synthesizing nitrogen-containing heterocycles, which are vital components in pharmaceuticals. The unique reactivity of SmI allows for selective generation of radical intermediates that are key to constructing complex bicyclic and polycyclic systems .

- Cross-Coupling Reactions : Over the years, SmI-mediated cross-coupling reactions have become increasingly popular for creating carbon-carbon bonds due to their efficiency and selectivity .

Mechanistic Insights

The mechanisms underlying the transformations mediated by this compound involve single electron transfer (SET) processes that lead to radical intermediates. These intermediates can undergo further reactions such as:

- Hydrogen Atom Transfer (HAT) : This process facilitates the formation of complex structures by enabling remote activation of functional groups .

- Radical Cross-Coupling : The generation of aminoketyl radicals via SmI allows for concise methods to construct various nitrogen heterocycles, showcasing its versatility in synthetic methodologies .

Functional Group Reactivity

This compound exhibits remarkable chemoselectivity among functional groups, allowing it to reduce various substrates while preserving others:

| Functional Group | Reaction Type | Notes |

|---|---|---|

| Carbonyls | Reduction | Selective reduction under mild conditions |

| Sulfones/Sulfoxides | Reduction | Reduced to sulfides without affecting carbonyls |

| Halogenated Hydrocarbons | Hydrodehalogenation | Converts halides to hydrocarbons efficiently |

This table illustrates the broad range of functional groups that can be selectively transformed using this compound, making it a valuable reagent in organic synthesis .

Mecanismo De Acción

Samarium(II) iodide acts as a single-electron transfer reagent, leading to the formation of radical and/or anionic intermediates . This mechanism allows it to participate in various reductive transformations, including the reduction of carbonyl functional groups and the formation of carbon-carbon bonds .

Comparación Con Compuestos Similares

Samarium(II) iodide is unique among reducing agents due to its high chemoselectivity and ability to operate under mild conditions. Similar compounds include:

Samarium(II) Chloride: Another samarium-based reducing agent with similar properties.

Samarium(II) Bromide: Shares similar reactivity but differs in its halide component.

Europium(II) Iodide: Another lanthanide-based reducing agent with comparable reactivity.

This compound stands out due to its versatility and effectiveness in a wide range of synthetic applications, making it a preferred choice for many chemists.

Actividad Biológica

Samarium(II) iodide (SmI), commonly known as Kagan's reagent, is a versatile organometallic compound that has garnered significant attention in synthetic organic chemistry due to its unique reducing properties. This article delves into the biological activity of SmI, highlighting its applications in the synthesis of biologically active compounds, its mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily used as a one-electron reducing agent in organic synthesis. It exhibits a high reduction potential (up to -2.8 V) and is capable of mediating a variety of reactions, including reductive coupling and the formation of complex molecular structures from simpler precursors. The compound's ability to generate radical intermediates makes it particularly useful in the synthesis of natural products and other biologically relevant molecules .

SmI operates through single-electron transfer (SET) mechanisms, allowing for the reduction of various functional groups. Its high oxophilicity enables it to coordinate with Lewis basic centers, facilitating the formation of reactive intermediates such as ketyl radicals or carbanions . These intermediates can engage in further transformations, including C–C bond formation and the synthesis of nitrogen heterocycles, which are crucial in medicinal chemistry .

1. Synthesis of Bioactive Compounds

SmI has been instrumental in synthesizing several classes of biologically active compounds:

- Alkaloids : SmI-mediated reactions have been employed to synthesize alkaloids with notable biological activities, including cholinergic effects and anti-inflammatory properties .

- Heterocycles : The reagent has facilitated the synthesis of nitrogen-containing heterocycles such as pyrrolidines and azabicycles, which are often found in pharmaceuticals .

- Natural Products : SmI has been utilized in total syntheses of complex natural products, showcasing its ability to construct polycyclic structures with multiple stereocenters .

2. Case Studies

Several studies highlight the effectiveness of SmI in biological applications:

- Pseudolaric Acids : Research demonstrated that pseudolaric acids A and B, synthesized using SmI, exhibit significant biological activity, including anti-cancer properties. These compounds were shown to inhibit cell proliferation in various cancer cell lines .

- G-Secretase Inhibitors : SmI has been involved in synthesizing inhibitors for g-secretase, an enzyme implicated in Alzheimer’s disease. The ability to create complex structures efficiently makes SmI a valuable tool in drug discovery .

Data Tables

The following table summarizes key functional groups and their reactivity with SmI:

| Functional Group | Reaction Type | Product Type |

|---|---|---|

| Aldehydes | Reduction | Alcohols |

| Ketones | Alkylation | Higher ketones or alcohols |

| Nitrogen Heterocycles | Cyclization | Pyrrolidines, Azabicycles |

| Carbonyl Compounds | Reductive Coupling | Complex polycyclic structures |

Propiedades

IUPAC Name |

diiodosamarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWABSHMGXMCRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Sm]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SmI2, I2Sm | |

| Record name | Samarium(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32248-43-4 | |

| Record name | Samarium iodide (SmI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32248-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032248434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(II) iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.